{5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]furan-2-yl}(4-chlorophenyl)methanone
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Overview
Description
2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a furan ring, which is further substituted with a chlorobenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzothiazole Ring: The benzothiazole ring is formed by the condensation of 2-aminothiophenol with the furan derivative under reflux conditions in the presence of a dehydrating agent like polyphosphoric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and furan rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties. The compound has shown activity against various bacterial strains and cancer cell lines.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and disrupting cellular processes .
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Furan Derivatives: Compounds such as furfural and 2-furoic acid share the furan ring structure.
Uniqueness: 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE is unique due to its combined benzothiazole and furan structures, along with the chlorobenzoyl substitution.
Properties
Molecular Formula |
C19H12ClNO2S2 |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
[5-(1,3-benzothiazol-2-ylsulfanylmethyl)furan-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H12ClNO2S2/c20-13-7-5-12(6-8-13)18(22)16-10-9-14(23-16)11-24-19-21-15-3-1-2-4-17(15)25-19/h1-10H,11H2 |
InChI Key |
YEOVIPJTHSPLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(O3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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